Methyl 2,6-dichloro-4-formylnicotinate
Description
Properties
Molecular Formula |
C8H5Cl2NO3 |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
methyl 2,6-dichloro-4-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)6-4(3-12)2-5(9)11-7(6)10/h2-3H,1H3 |
InChI Key |
NXTCSFVYAJRHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general approach to synthesizing this compound involves:
- Selective chlorination at the 2 and 6 positions of nicotinic acid or its derivatives.
- Formylation at the 4-position of the pyridine ring.
- Esterification of the carboxylic acid group to the methyl ester.
Chlorination Methods
While direct literature on this compound is limited, related compounds such as 2,6-dichloro-4-aminophenol and 2,6-dichloro-4-trifluoromethyl aniline have been prepared by selective halogenation methods that can be adapted for this compound synthesis.
A patent describing the preparation of 2,6-dichloro-4-trifluoromethyl aniline highlights halogenation of aromatic precursors using chlorine gas under controlled temperature and pressure conditions to achieve selective substitution at 2 and 6 positions. The process avoids catalysts, operates at moderate temperatures (~173 °C), and uses cheap raw materials like chlorine and ammonia.
The chlorination step is often followed by purification via simple distillation or rectification, facilitating industrial scalability and environmental safety.
Formylation Techniques
Formylation at the 4-position of chlorinated nicotinic acid derivatives is typically achieved by electrophilic substitution reactions such as:
Vilsmeier-Haack reaction : Using DMF and POCl3 to introduce the formyl group selectively at the 4-position of the pyridine ring.
Lithiation followed by DMF quenching : Directed ortho-lithiation of the chlorinated pyridine followed by reaction with DMF to install the aldehyde group.
Although specific protocols for this compound are scarce, these methods are well-established for related nicotinic acid derivatives.
Esterification Procedures
The methyl esterification of the carboxylic acid group in 2,6-dichloro-4-formylnicotinic acid is generally performed by:
Fischer esterification : Acid-catalyzed reaction with methanol under reflux.
Methylation with methyl iodide or diazomethane : More reactive methylating agents can be used for milder conditions and higher yields.
A relevant example is the preparation of methyl 2,4-dichloronicotinate, a close analog, which was synthesized by treating 2,4-dichloronicotinic acid with nitrosomethyl urea in methanol at 0 °C, followed by purification via column chromatography, yielding 99% pure methyl ester.
Experimental Data and Reaction Conditions
The following table summarizes reported reaction conditions and yields for related chlorinated nicotinate esters, which inform the preparation of this compound.
Research Findings and Analysis
Yield Optimization : Increasing ammonia feed in halogenation/ammoniation reactions shows an initial increase in yield followed by a decrease, indicating the need for precise stoichiometric control.
Environmental Considerations : Modern methods emphasize minimizing waste and avoiding catalysts to reduce cost and environmental impact. Recovery of ammonia and control of reaction pressure and temperature are critical for green synthesis.
Purification Challenges : Some chlorinated amino derivatives related to the target compound are difficult to purify by distillation or solvent extraction due to instability and side reactions. Crystallization and selective solvent use are preferred.
Catalyst Selection : For hydrogenation steps in related derivatives, palladium or platinum catalysts on suitable supports are used to avoid hydrodechlorination and side reactions.
Summary Table of Preparation Methods
| Preparation Step | Methodology Description | Key Parameters | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination | Chlorine gas halogenation without catalyst | 173 °C, 12 MPa, 11 h | High yield, simple, environmentally friendly | Requires pressure control |
| Formylation | Vilsmeier-Haack or lithiation with DMF | Ambient to moderate temperature | Selective formylation | Sensitive to reaction conditions |
| Esterification | Nitrosomethyl urea methylation in methanol | 0 °C to RT, column chromatography | High purity and yield | Requires chromatographic purification |
| Hydrogenation (if needed) | Pd or Pt catalyzed reduction of nitro derivatives | 5-25 bar pressure, ether solvents | Avoids dechlorination side reactions | Catalyst cost and recovery issues |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-formylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 6 positions can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Amines or hydrazines in the presence of acid catalysts are typical reagents.
Major Products
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Condensation: Imines or hydrazones.
Scientific Research Applications
Methyl 2,6-dichloro-4-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Functional Group Analysis
- Ethyl 2,6-dichloro-4-methylnicotinate (CAS 108130-10-5) : The ethyl ester group enhances lipophilicity compared to the methyl ester in the target compound. The methyl group at C4 reduces electrophilicity, making it less reactive than the formyl-substituted analog .
- Methyl 4,6-dichloronicotinate (CAS 65973-52-6) : Positional isomerism of chlorine atoms (4,6 vs. 2,6) significantly impacts steric and electronic properties, affecting reactivity in substitution reactions .
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2,6-dichloro-4-formylnicotinate with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and formylation steps. For example:
Halogenation : Start with a nicotinic acid derivative, introducing chlorine substituents at positions 2 and 6 using reagents like PCl₅ or SOCl₂ under anhydrous conditions.
Esterification : React with methanol in the presence of H₂SO₄ or DCC to form the methyl ester.
Formylation : Introduce the formyl group at position 4 via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) is recommended to achieve ≥95% purity, as seen in analogous compounds .
Table 1 : Example Reaction Parameters for Analogous Nicotinate Derivatives
| Step | Reagents/Conditions | Purity Achieved | Reference CAS RN |
|---|---|---|---|
| Halogenation | PCl₅, reflux, 6h | 90% | [189281-66-1] |
| Esterification | MeOH, H₂SO₄, 60°C, 12h | 95% | [132195-42-7] |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds. For example, the formyl proton typically appears at δ 9.8–10.2 ppm, while aromatic protons in dichloro-substituted nicotinates resonate at δ 7.5–8.5 ppm .
- FT-IR : Confirm ester C=O (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) against the calculated molecular weight (e.g., C₈H₅Cl₂NO₃: theoretical ~242.97).
- Melting Point : Compare with analogs (e.g., Methyl 2,6-dichloroisonicotinate melts at 82–83°C ).
Advanced Research Questions
Q. What strategies are effective for resolving discrepancies in the reactivity of this compound observed under varying reaction conditions?
- Methodological Answer :
- Controlled Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For instance, polar aprotic solvents (DMF, DMSO) may enhance electrophilic substitution at the formyl group.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acid under basic conditions).
- Computational Modeling : Employ DFT calculations to predict reactivity trends at the 4-formyl position, referencing steric/electronic effects observed in dichloro-fluoro analogs .
Q. How should researchers address contradictions in spectral data during the characterization of this compound derivatives?
- Methodological Answer :
- Cross-Validation : Repeat experiments under inert atmospheres (Ar/N₂) to rule out oxidation/hydrolysis.
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions.
- Reference Standards : Compare with published CAS RN data for related compounds (e.g., [42521-09-5] for methyl dichloroisonicotinate ).
- Isomer Differentiation : Consider regiochemical outcomes; for example, Cl vs. formyl group orientation can alter NMR splitting patterns .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the stability of this compound in aqueous media?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., pH 3–9 buffers at 40°C for 48h) with HPLC monitoring.
- Mechanistic Insights : Hydrolysis of the ester group is pH-dependent; acidic conditions may stabilize the formyl moiety, while basic conditions promote ester cleavage.
- Comparative Data : Reference stability profiles of methyl nicotinate-d4 ([345909-99-1]), which shows deuterium isotope effects on hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
